N-[(allylamino)carbonothioyl]-4-bromobenzenesulfonamide
Overview
Description
N-[(allylamino)carbonothioyl]-4-bromobenzenesulfonamide, also known as ABBS, is a chemical compound that has gained significant attention in the field of scientific research. ABBS is a sulfonamide derivative that has been used in various studies due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of N-[(allylamino)carbonothioyl]-4-bromobenzenesulfonamide is not fully understood. However, studies have shown that N-[(allylamino)carbonothioyl]-4-bromobenzenesulfonamide can inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the growth of cancer cells. N-[(allylamino)carbonothioyl]-4-bromobenzenesulfonamide can also induce apoptosis, a process that leads to the death of cancer cells.
Biochemical and Physiological Effects:
N-[(allylamino)carbonothioyl]-4-bromobenzenesulfonamide has been shown to have various biochemical and physiological effects. Studies have shown that N-[(allylamino)carbonothioyl]-4-bromobenzenesulfonamide can inhibit the growth of cancer cells, induce apoptosis, and decrease the activity of carbonic anhydrase. N-[(allylamino)carbonothioyl]-4-bromobenzenesulfonamide has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[(allylamino)carbonothioyl]-4-bromobenzenesulfonamide in lab experiments is its potential therapeutic properties. N-[(allylamino)carbonothioyl]-4-bromobenzenesulfonamide has been shown to have anti-cancer and anti-inflammatory properties, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using N-[(allylamino)carbonothioyl]-4-bromobenzenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-[(allylamino)carbonothioyl]-4-bromobenzenesulfonamide. One of the main areas of research is the development of new drugs based on N-[(allylamino)carbonothioyl]-4-bromobenzenesulfonamide. Studies have shown that N-[(allylamino)carbonothioyl]-4-bromobenzenesulfonamide has potential therapeutic properties, and further research can lead to the development of new drugs that can treat various diseases. Another area of research is the optimization of the synthesis method of N-[(allylamino)carbonothioyl]-4-bromobenzenesulfonamide. Researchers can explore different reaction conditions to increase the yield of N-[(allylamino)carbonothioyl]-4-bromobenzenesulfonamide and improve its solubility in water. Finally, further research can be conducted to understand the mechanism of action of N-[(allylamino)carbonothioyl]-4-bromobenzenesulfonamide and its potential side effects.
Conclusion:
In conclusion, N-[(allylamino)carbonothioyl]-4-bromobenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. N-[(allylamino)carbonothioyl]-4-bromobenzenesulfonamide has potential therapeutic properties and has been used in various studies for the development of new drugs. The synthesis of N-[(allylamino)carbonothioyl]-4-bromobenzenesulfonamide involves the reaction between 4-bromobenzenesulfonyl chloride and allylamine followed by the addition of carbon disulfide. N-[(allylamino)carbonothioyl]-4-bromobenzenesulfonamide has been shown to have anti-cancer and anti-inflammatory properties, and further research can lead to the development of new drugs that can treat various diseases.
Scientific Research Applications
N-[(allylamino)carbonothioyl]-4-bromobenzenesulfonamide has been used in various scientific research studies due to its potential therapeutic properties. One of the most significant applications of N-[(allylamino)carbonothioyl]-4-bromobenzenesulfonamide is in the field of cancer research. Studies have shown that N-[(allylamino)carbonothioyl]-4-bromobenzenesulfonamide has anti-cancer properties and can inhibit the growth of cancer cells. N-[(allylamino)carbonothioyl]-4-bromobenzenesulfonamide has also been used in the development of new drugs for the treatment of other diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3-prop-2-enylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2S2/c1-2-7-12-10(16)13-17(14,15)9-5-3-8(11)4-6-9/h2-6H,1,7H2,(H2,12,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBKJFUQHVLNIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NS(=O)(=O)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366696 | |
Record name | Benzenesulfonamide, 4-bromo-N-[(2-propenylamino)thioxomethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99070-05-0 | |
Record name | Benzenesulfonamide, 4-bromo-N-[(2-propenylamino)thioxomethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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